4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C30H37ClN4O4S2 and its molecular weight is 617.22. The purity is usually 95%.
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Scientific Research Applications
Electrophysiological Activity in Cardiac Models
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share a resemblance in chemical functionality with the queried compound, reveals their potential in modulating cardiac electrophysiological activity. These compounds have been studied for their efficacy comparable to known selective class III agents in in vitro Purkinje fiber assays, indicating their potential application in exploring therapeutic avenues for cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial and Anti-inflammatory Agents
Another area of research interest involves the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These synthesized compounds have been evaluated for their COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities. Such findings underscore the potential of these compounds in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Antifungal Activity
Research into the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives demonstrates the potential antifungal properties of these compounds. Such studies are crucial for the development of new antifungal agents, which is a significant area of need in medical treatment and agriculture (Narayana et al., 2004).
Histone Deacetylase Inhibition for Alzheimer's Disease
The development of 5-aroylindolyl-substituted hydroxamic acids as selective inhibitors of histone deacetylase 6 (HDAC6) presents a novel approach to treating Alzheimer's disease. These inhibitors have shown promise in decreasing the level of phosphorylated tau proteins and aggregations, key pathological markers of Alzheimer's. Such research highlights the potential of chemical compounds in the development of neuroprotective treatments (Lee et al., 2018).
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O4S2.ClH/c1-5-33(6-2)19-20-34(30-31-27-18-15-25(38-7-3)21-28(27)39-30)29(35)24-13-16-26(17-14-24)40(36,37)32(4)22-23-11-9-8-10-12-23;/h8-18,21H,5-7,19-20,22H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKNUHNYUHETRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.